
2-Chlorocyclohex-1-enecarbaldehyde
Vue d'ensemble
Description
2-Chlorocyclohex-1-enecarbaldehyde, also known as 2-氯环己基-1-烯丙醛, is a chemical compound with the CAS number 1680-73-5 and the molecular formula C7H9ClO . It is a colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Chlorocyclohex-1-enecarbaldehyde consists of a cyclohexene ring with a chlorine atom and a formyl group attached . The exact mass of the molecule is 144.0341926 g/mol .Physical And Chemical Properties Analysis
2-Chlorocyclohex-1-enecarbaldehyde is a colorless to pale yellow liquid with a pungent odor . It is stable at room temperature but decomposes when exposed to heat and light . Its density is approximately 1.09 g/cm³, and it has a boiling point of 187-189℃ .Applications De Recherche Scientifique
Chemosensor for Detection of Silver Ions
One of the applications of 2-Chlorocyclohex-1-enecarbaldehyde is in the development of a colorimetric chemosensor for the detection of silver ions (Ag+) in industrial wastewater . This chemosensor is based on a tricarbocyanine derivative and can detect Ag+ in real industrial wastewater . The sensing mechanism is proposed to be the analyte-induced destruction of the π-electron system .
Development of Fluorescent Probes
2-Chlorocyclohex-1-enecarbaldehyde can also be used in the development of fluorescent probes . These probes can bind Ag+ via a complexation reaction, leading to a remarkable color change from blue to light red . This makes naked-eye detection possible .
Industrial Applications
While not directly an application of 2-Chlorocyclohex-1-enecarbaldehyde, it’s worth noting that this compound could potentially be used in various industrial applications due to its chemical properties . However, more research is needed to explore these possibilities .
Material Science
Given its unique chemical structure, 2-Chlorocyclohex-1-enecarbaldehyde could potentially be used in material science for the development of new materials . However, this is a speculative application and would require further research .
Chemical Synthesis
2-Chlorocyclohex-1-enecarbaldehyde could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different compounds .
Chromatography
In the field of chromatography, 2-Chlorocyclohex-1-enecarbaldehyde could potentially be used as a standard for method development or validation . However, this is a speculative application and would require further research .
Propriétés
IUPAC Name |
2-chlorocyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPFOCFIHOUPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473012 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1680-73-5 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Chlorocyclohex-1-enecarbaldehyde used in the synthesis of potentially bioactive compounds?
A: 2-Chlorocyclohex-1-enecarbaldehyde serves as a valuable starting material for synthesizing diverse chemical structures. For instance, it acts as a scaffold for creating novel chalcones []. These chalcones are formed through a reaction between 2-Chlorocyclohex-1-enecarbaldehyde and various aromatic or heterocyclic ketones. This reaction exploits the reactivity of the aldehyde group present in the 2-Chlorocyclohex-1-enecarbaldehyde structure.
Q2: What is the significance of the intramolecular cyclization reactions involving 2-Chlorocyclohex-1-enecarbaldehyde derivatives?
A: Research indicates that derivatives of 2-Chlorocyclohex-1-enecarbaldehyde exhibit unique reactivity patterns []. Specifically, while the disubstituted derivative, 2-chlorocyclohex-1-ene-1,3-dicarbaldehyde, undergoes intramolecular cyclization with disodium diselenide to form a cyclic diselenide, 2-Chlorocyclohex-1-enecarbaldehyde itself does not undergo this reaction under similar conditions. This difference in reactivity highlights the importance of steric and electronic factors in these cyclization reactions.
Q3: How does the structure of 2-Chlorocyclohex-1-enecarbaldehyde-derived chalcones relate to their cytotoxic activity?
A: Studies focusing on novel chalcones synthesized from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde have revealed a structure-activity relationship []. The presence of specific substituents on the chalcone framework significantly influences the compound's cytotoxic potential. Notably, compounds within series 5 and fluorinated derivatives (compounds 5-9) displayed enhanced cytotoxicity compared to other analogs. Further investigation into these structure-activity relationships is crucial for optimizing the design of more potent and selective cytotoxic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




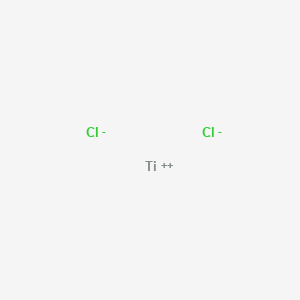
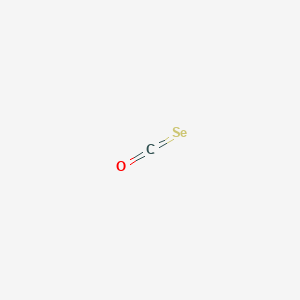

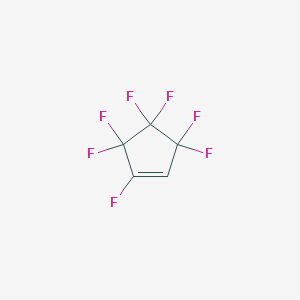
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
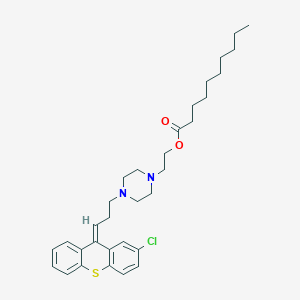
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)

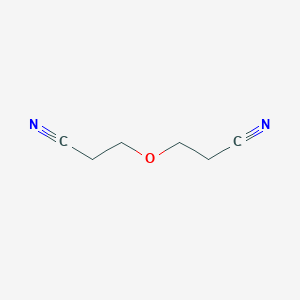
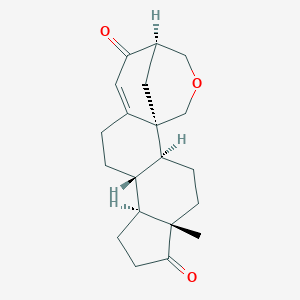
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)